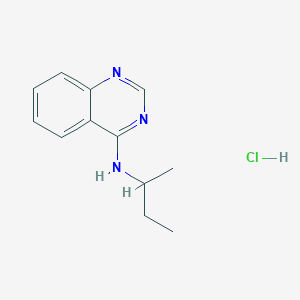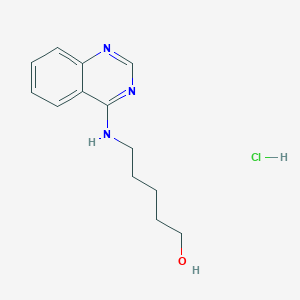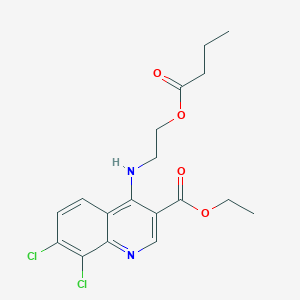![molecular formula C21H17F3N2O3 B7744990 Ethyl 4-[(3-acetylphenyl)amino]-8-(trifluoromethyl)quinoline-3-carboxylate](/img/structure/B7744990.png)
Ethyl 4-[(3-acetylphenyl)amino]-8-(trifluoromethyl)quinoline-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-[(3-acetylphenyl)amino]-8-(trifluoromethyl)quinoline-3-carboxylate is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(3-acetylphenyl)amino]-8-(trifluoromethyl)quinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under radical or nucleophilic conditions.
Attachment of the Acetylphenylamino Group: This step involves the coupling of the acetylphenylamino group to the quinoline core, which can be achieved through amination reactions using appropriate amine derivatives and coupling agents.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automation to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-[(3-acetylphenyl)amino]-8-(trifluoromethyl)quinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Alcohol derivatives.
Substitution: Substituted quinoline derivatives.
Aplicaciones Científicas De Investigación
Ethyl 4-[(3-acetylphenyl)amino]-8-(trifluoromethyl)quinoline-3-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Research: It is used as a probe to study the biological activity of quinoline derivatives and their interactions with biological targets.
Chemical Biology: The compound serves as a tool to investigate the mechanisms of action of quinoline-based drugs and their effects on cellular processes.
Industrial Applications: It is explored for its potential use in the development of new materials with unique properties, such as fluorescence and conductivity.
Mecanismo De Acción
The mechanism of action of Ethyl 4-[(3-acetylphenyl)amino]-8-(trifluoromethyl)quinoline-3-carboxylate involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes such as kinases and proteases, which play crucial roles in cellular signaling and metabolism.
DNA Intercalation: It can intercalate into DNA, disrupting the replication and transcription processes, leading to cell cycle arrest and apoptosis.
Signal Transduction: The compound can modulate signal transduction pathways, affecting cell proliferation, differentiation, and survival.
Comparación Con Compuestos Similares
Ethyl 4-[(3-acetylphenyl)amino]-8-(trifluoromethyl)quinoline-3-carboxylate can be compared with other quinoline derivatives:
Chloroquine: An antimalarial drug with a similar quinoline core but different substituents, used to treat malaria.
Quinoline N-oxides: Compounds with an oxidized quinoline core, studied for their antimicrobial and anticancer properties.
Trifluoromethylquinolines: A class of compounds with a trifluoromethyl group, known for their enhanced biological activity and stability.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
IUPAC Name |
ethyl 4-(3-acetylanilino)-8-(trifluoromethyl)quinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F3N2O3/c1-3-29-20(28)16-11-25-19-15(8-5-9-17(19)21(22,23)24)18(16)26-14-7-4-6-13(10-14)12(2)27/h4-11H,3H2,1-2H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCCUICZQJFNVEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1NC3=CC=CC(=C3)C(=O)C)C=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-Chloro-2-[(2-phenylquinazolin-4-yl)amino]phenol;hydrochloride](/img/structure/B7744911.png)





![2-[(6-bromoquinazolin-4-yl)amino]pentanoic Acid](/img/structure/B7744938.png)

![2-[(2-Phenylquinazolin-4-yl)amino]ethyl propanoate](/img/structure/B7744956.png)
![2-[(2-Phenylquinazolin-4-yl)amino]ethyl pyridine-3-carboxylate](/img/structure/B7744959.png)
![2-[(2-Phenylquinazolin-4-yl)amino]ethyl pyridine-4-carboxylate](/img/structure/B7744967.png)
![2-[(2-Phenylquinazolin-4-yl)amino]ethyl thiophene-2-carboxylate](/img/structure/B7744968.png)
![3-{[3-(Ethoxycarbonyl)-8-(trifluoromethyl)quinolin-4-yl]amino}benzoic acid](/img/structure/B7744973.png)
![Ethyl 4-[(2-phenylethyl)amino]-8-(trifluoromethyl)quinoline-3-carboxylate](/img/structure/B7745005.png)
